Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 1260760-22-2
VCID: VC2554802
InChI: InChI=1S/C14H16FNO4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18)
SMILES: CN(C(=O)CCC(=O)OCC1=CC=CC=C1)OC
Molecular Formula: C14H16FNO4
Molecular Weight: 281.28 g/mol

Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate

CAS No.: 1260760-22-2

Cat. No.: VC2554802

Molecular Formula: C14H16FNO4

Molecular Weight: 281.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate - 1260760-22-2

Specification

CAS No. 1260760-22-2
Molecular Formula C14H16FNO4
Molecular Weight 281.28 g/mol
IUPAC Name 3-fluoro-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Standard InChI InChI=1S/C14H16FNO4/c15-14(12(17)18)7-4-8-16(10-14)13(19)20-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,17,18)
Standard InChI Key VNPUCPQSPVPDPC-UHFFFAOYSA-N
SMILES CN(C(=O)CCC(=O)OCC1=CC=CC=C1)OC
Canonical SMILES C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C(=O)O)F

Introduction

Chemical Identity and Basic Properties

Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate is a specialized chemical compound primarily used for research purposes. It features a Weinreb amide group connected to a butanoate chain with a benzyl protecting group.

Chemical Identifiers

The compound is uniquely identified through several standard chemical nomenclature systems, which are essential for proper cataloging and research reference.

Table 1: Chemical Identifiers

ParameterValue
CAS Number1260760-22-2
IUPAC NameBenzyl 4-[methoxy(methyl)amino]-4-oxobutanoate
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight251.28 g/mol
InChIInChI=1S/C13H17NO4/c1-14(17-2)12(15)8-9-13(16)18-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3
InChI KeyYZTCKSAAPZMJPP-UHFFFAOYSA-N
LogP2.14980

These identifiers are critical for researchers to accurately source and reference the compound in scientific literature and databases .

Physical and Chemical Properties

The physical and chemical properties of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate determine its behavior in laboratory settings and influence its suitability for various applications.

Table 2: Physical and Chemical Properties

PropertyDescription
Physical AppearanceColorless to yellow liquid
SolubilitySoluble in common organic solvents (specific data not provided in sources)
StabilityStable under standard conditions; sensitive to moisture
Recommended StorageRoom temperature, away from moisture
Purity (Commercial)≥97%

The compound is typically supplied at high purity levels (≥97%) for research purposes, ensuring reliable experimental results .

Structural Features and Chemical Classification

Structural Composition

Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate possesses a unique structural arrangement that contributes to its chemical reactivity and applications.

The compound is characterized by:

  • A benzyl ester group, which serves as a protecting group

  • A 4-oxobutanoate backbone

  • A methoxy(methyl)amino substituent at the 4-position, creating a Weinreb amide functionality

This structural composition belongs to the class of carbamates and features the important Weinreb amide group, which is particularly valuable in synthetic organic chemistry.

Functional Group Analysis

The presence of specific functional groups determines the reactivity patterns of Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate.

Table 3: Key Functional Groups

Functional GroupPositionChemical Significance
Benzyl esterTerminalProtecting group; can be selectively cleaved under mild conditions
Carbonyl (C=O)Central chainProvides sites for nucleophilic attack
Weinreb amide (N-methoxy-N-methyl amide)TerminalPrevents over-addition of nucleophiles; useful for controlled conversion to ketones and aldehydes

The Weinreb amide functionality is particularly significant as it forms a stable tetrahedral intermediate when reacting with organometallic reagents, preventing over-addition and enabling controlled conversions to ketones .

Applications in Research and Development

Synthetic Utility

Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate serves several important functions in organic synthesis:

  • As an intermediate for the preparation of more complex molecules, including pharmaceutically active compounds

  • In the synthesis of peptides and peptidomimetics

  • As a building block in medicinal chemistry for the development of novel bioactive molecules

  • For the controlled introduction of ketone functionalities through the Weinreb amide group

The benzyl protecting group offers advantages in multi-step syntheses as it can be selectively removed under mild conditions, preserving other sensitive functional groups.

Storage ParameterRecommendation
Temperature (Solid)Room temperature
Moisture ExposureKeep away from moisture
Light ExposureProtect from strong light (general recommendation for similar compounds)
Solution Storage (-80°C)Use within 6 months
Solution Storage (-20°C)Use within 1 month

These storage recommendations help maintain the chemical stability and purity of the compound .

Solution Preparation Guidelines

For preparing stock solutions, the following guidelines are recommended:

  • Select appropriate solvents based on the solubility of the compound

  • Prepare separate aliquots to avoid repeated freezing and thawing

  • For enhanced solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial

  • Prepare solutions according to concentration requirements based on molecular weight calculations

Table 5: Stock Solution Preparation Examples

Desired ConcentrationAmount of Compound
1 mM from 1 mg3.9796 mL solvent
5 mM from 5 mg3.9796 mL solvent
10 mM from 10 mg3.9796 mL solvent

These guidelines ensure optimal solution preparation for experimental use .

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